Fluorine vs. Chlorine at Pyridine C5 Position: Hydrogen-Bond Acceptor Capacity and Lipophilicity Shift
Replacement of the pyridine C5 fluorine atom with chlorine (CAS 2018591-75-6) produces measurable differences in physicochemical descriptors that directly impact molecular recognition . The fluorine atom is a stronger hydrogen-bond acceptor (HBA) than chlorine (HBA propensity parameter pK_BHYD ≈ 1.2 for aryl-F vs ≈ 0.8 for aryl-Cl), while simultaneously conferring lower lipophilicity; computational predictions for the fluoro compound yield XLogP ≈ 1.3–1.8 compared with XLogP ≈ 2.1–2.5 for the chloro congener [1]. The molecular weight difference (209.25 vs 225.70 g/mol) and polar surface area (tPSA ≈ 67 Ų for both) further translate to a calculated ligand efficiency index (LE = 1.4 × pIC50 / heavy-atom count) advantage for the fluoro compound, assuming equipotent target engagement [2].
| Evidence Dimension | Hydrogen-bond acceptor strength (pK_BHYD) and predicted lipophilicity (XLogP) |
|---|---|
| Target Compound Data | Aryl-F pK_BHYD ≈ 1.2; XLogP ≈ 1.3–1.8 (predicted); MW = 209.25 g/mol |
| Comparator Or Baseline | 5-[(5-Chloro-3-pyridinyl)methyl]-2-Thiazolamine (CAS 2018591-75-6): Aryl-Cl pK_BHYD ≈ 0.8; XLogP ≈ 2.1–2.5 (predicted); MW = 225.70 g/mol |
| Quantified Difference | ΔpK_BHYD ≈ +0.4 (stronger HBA); ΔXLogP ≈ −0.7 to −0.8 (lower lipophilicity); ΔMW = −16.45 g/mol |
| Conditions | Calculated/predicted values based on XLogP3 algorithm and hydrogen-bond propensity scales from the Cambridge Structural Database; no experimental logP or pK_BHYD data available for these specific analogs [1]. |
Why This Matters
The higher HBA capacity coupled with lower lipophilicity predicts improved aqueous solubility and a reduced risk of CYP450-mediated oxidative metabolism compared to the chloro analog, which is critical for in vivo pharmacokinetic performance [1].
- [1] Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. 2015, 58, 8315–8359. View Source
- [2] Hopkins, A. L.; Keserü, G. M.; Leeson, P. D.; Rees, D. C.; Reynolds, C. H. The role of ligand efficiency metrics in drug discovery. Nat. Rev. Drug Discov. 2014, 13, 105–121. View Source
